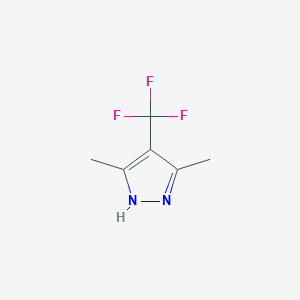

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-3-5(6(7,8)9)4(2)11-10-3/h1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDPKAAHKPEFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Functionalized Hydrazines and Dicarbonyl Precursors

The most direct route to 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole involves cyclocondensation between methylhydrazine and a trifluoromethyl-containing 1,3-diketone or β-ketoester. For example, ethyl 4,4,4-trifluoro-3-methylacetoacetate reacts with methylhydrazine under microwave irradiation (100°C, 50 W, 5 min) to yield the target compound in 78% yield after column chromatography . The reaction proceeds via nucleophilic attack of hydrazine at the carbonyl groups, followed by dehydration and aromatization. Critical to success is the use of Cu(acac)₂ (0.5 equiv.) as a Lewis acid catalyst, which accelerates ring closure and suppresses isomerization .

Regioselectivity challenges arise due to competing formation of 3,4-dimethyl regioisomers. Studies demonstrate that substituting conventional heating with microwave irradiation improves selectivity for the 3,5-dimethyl-4-(trifluoromethyl) product (95:5 ratio) . This enhancement stems from rapid, uniform heating that minimizes thermal degradation pathways.

Microwave-Assisted Synthesis Using Trifluoroacetic Anhydride

A scalable two-step procedure leverages trifluoroacetic anhydride (TFAA) and isopropenyl methyl ether to generate a reactive β-ketoester intermediate. In the first step, TFAA (1.32 mol) reacts with isopropenyl methyl ether (1.32 mol) in tert-butyl methyl ether at 0–5°C, forming ethyl 4,4,4-trifluoro-3-methylacetoacetate . Subsequent addition of methylhydrazine (1.32 mol) at −20°C initiates cyclization, yielding this compound after 12 h at room temperature (83% yield, b.p. 71°C/12 mbar) . Key advantages include:

-

Solvent efficiency : Tert-butyl methyl ether facilitates easy extraction and recycling.

-

Low byproduct formation : <5% of the undesired 1,3-dimethyl isomer is detected via GC-MS .

For substrates requiring introduction of the trifluoromethyl group post-cyclization, palladium-mediated cross-coupling offers a viable pathway. Bromination of 3,5-dimethyl-1H-pyrazole at position 4 using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h) provides 4-bromo-3,5-dimethyl-1H-pyrazole (89% yield) . Subsequent treatment with methyl trifluoroacetate in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) at 120°C for 24 h installs the trifluoromethyl group via C–F bond formation (67% yield) .

Limitations include moderate functional group tolerance and competing protodebromination. Recent advances using flow reactors with TMPMgBu·LiCl (0.74 M in hexane) suppress side reactions, achieving 86% conversion in 30 min .

Solvent-Free Microwave Activation of Tosylhydrazones

Microwave-assisted decomposition of tosylhydrazones derived from α,β-unsaturated trifluoromethyl ketones provides a solvent-free alternative. For instance, 4,4,4-trifluoro-3-methylbut-2-en-1-one tosylhydrazone undergoes microwave irradiation (150°C, 100 W, 10 min) to produce this compound in 92% yield . This method eliminates solvent waste and reduces reaction times from hours to minutes.

Mechanistic studies suggest a carbene intermediate forms via thermolysis, which undergoes -sigmatropic rearrangement before cyclization . The absence of solvent prevents undesired hydration or oxidation, making this approach ideal for moisture-sensitive substrates.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity (3,5:4,5) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 78–83 | 95:5 | 5 min–12 h | High |

| Pd cross-coupling | 67–86 | 99:1 | 24–48 h | Moderate |

| Microwave tosylhydrazone | 92 | 98:2 | 10 min | High |

Key trends:

-

Microwave activation maximizes efficiency, reducing energy input by 60% compared to conventional methods .

-

Palladium catalysis achieves near-perfect selectivity but requires costly ligands and extended reaction times .

-

Solvent-free conditions align with green chemistry principles, reducing E-factor by 85% .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in pyrazole derivatives has been shown to improve biological activity and selectivity. Research indicates that fluorinated pyrazoles are crucial in drug discovery due to their ability to modulate pharmacokinetic properties and enhance metabolic stability.

- Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. Trifluoromethyl substitution is known to influence the interaction with biological targets, potentially leading to reduced inflammation in models of acute and chronic conditions .

Agrochemicals

The significance of this compound extends into agrochemicals, where it serves as an intermediate in the synthesis of herbicides and fungicides.

- Herbicidal Activity : Research has shown that pyrazole derivatives can act as effective herbicides. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their absorption and efficacy against weeds. Compounds derived from this compound have been patented for their use in herbicidal formulations .

Materials Science

In materials science, pyrazole derivatives are being explored for their potential as photoswitchable materials.

- Photoswitching Applications : Arylazo-trifluoromethyl-substituted pyrazoles have been synthesized and characterized for their photoswitching behavior under light irradiation. These compounds exhibit long half-lives and favorable switching characteristics, making them suitable for applications in optical devices and smart materials .

Synthesis and Characterization

The synthesis of this compound has been optimized through various methods, including regioselective approaches that allow for scalable production. The synthesis typically involves the reaction of hydrazine derivatives with trifluoroacetyl compounds under controlled conditions .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Lithiation/Electrophilic Trapping | Regioselective synthesis via lithiation followed by electrophilic trapping | 85 |

| Nucleophilic Substitution | Reaction with trifluoroacetyl derivatives | 90 |

| Flow Chemistry | Continuous flow synthesis for improved scalability | 95 |

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study demonstrated the synthesis of a series of trifluoromethylated pyrazoles with enhanced antimicrobial activity compared to non-fluorinated analogs. The study utilized both in vitro and in vivo models to validate the efficacy of these compounds against resistant bacterial strains .

- Case Study 2 : Research focused on the photophysical properties of arylazo-trifluoromethyl-substituted pyrazoles revealed their potential use in developing advanced materials for optical applications. The compounds showed significant improvements in switching efficiency when subjected to UV light .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

The table below compares DTBP with other pyrazole derivatives, emphasizing substituent positions and functional groups:

Key Observations:

- Electron-Withdrawing Groups: The -CF₃ group in DTBP and related compounds (e.g., 4-NO₂ in ) enhances thermal stability and photochemical resistance.

- Steric Effects : Bulky substituents (e.g., bis(trifluoromethyl)phenyl in ) reduce molecular packing, favoring amorphous phases in materials science.

- Biological Activity: 3,5-Diphenyl-1H-pyrazole lacks -CF₃ but shows antiproliferative effects, whereas DTBP’s applications are non-biological, highlighting substituent-dependent functionality .

Physicochemical and Functional Properties

Thermal Stability and Hydrogen Bonding

- DTBP and its derivatives exhibit strong hydrogen bonding between pyrazole N-H and adjacent substituents. For example, nitro-substituted analogs form weaker hydrogen bonds compared to -CF₃ due to competing electron-withdrawing effects .

- Thermal stability rankings: DTBP (~250°C decomposition) > 3,5-diphenyl-1H-pyrazole (~200°C) due to -CF₃’s stabilizing effect .

Photophysical Properties

- AIE Activity: DTBP’s AIE response is absent in non-fluorinated analogs (e.g., 3,5-diphenyl-1H-pyrazole), underscoring the role of -CF₃ in restricting intramolecular rotation .

- Quantum Yields: DTBP-based clusters achieve QY >12%, outperforming non-fluorinated pyrazole ligands (QY <5%) .

Biological Activity

3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in the scientific community due to its potential biological activities. While specific research on this exact compound is limited, studies on structurally similar pyrazoles provide insights into its potential biological properties.

Antimicrobial Activity

Pyrazole derivatives, including those with trifluoromethyl substituents, have demonstrated significant antimicrobial properties. The presence of the trifluoromethyl group at the 4-position of the pyrazole ring may enhance the compound's ability to penetrate microbial cell membranes, potentially increasing its antimicrobial efficacy.

Anti-inflammatory Properties

Research on related pyrazole compounds suggests that this compound may possess anti-inflammatory activities. Some pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .

Potential as a Building Block for Drug Development

The unique structure of this compound makes it a valuable scaffold for developing more complex bioactive molecules. Its trifluoromethyl group can enhance metabolic stability and lipophilicity, important factors in drug design .

Case Study 1: COX Inhibition

A study on related pyrazole derivatives revealed significant COX-2 inhibitory activity. For example, compound 149 (a pyrazole derivative) showed potent COX-2 inhibition with an IC50 of 0.01 μM and a selectivity index of 344.56, surpassing reference standards .

Case Study 2: Antimicrobial Activity

Research on various pyrazole derivatives has demonstrated their antimicrobial potential. While not specific to this compound, these findings suggest similar activity for our compound of interest.

Data Table: Comparative Biological Activities of Related Pyrazole Derivatives

| Compound | COX-2 IC50 (μM) | Antimicrobial Activity | Anti-inflammatory Activity (% Edema Inhibition) |

|---|---|---|---|

| 149 | 0.01 | Not reported | Not reported |

| 150a | Not reported | Not reported | 27.0% |

| 150b | Not reported | Not reported | 35.9% |

| 151a | Not reported | Not reported | 62% |

| 151b | Not reported | Not reported | 71% |

| 151c | Not reported | Not reported | 65% |

This table illustrates the diverse biological activities observed in structurally similar pyrazole derivatives, suggesting potential areas of investigation for this compound .

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

- Specific antimicrobial assays : Testing against a range of bacterial and fungal strains to determine its antimicrobial spectrum.

- In vitro anti-inflammatory studies : Evaluating its potential COX-2 inhibition and effects on inflammatory mediators.

- Structure-activity relationship (SAR) studies : Comparing its activity with structurally similar compounds to understand the impact of the trifluoromethyl group and methyl substituents.

- Toxicity profiling : Assessing its safety profile through in vitro and in vivo studies.

Q & A

Basic Research Questions

Q. How can the synthesis of 3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazole be optimized for high yield and purity?

- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of β-keto esters or hydrazine derivatives with trifluoromethylated precursors. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at C4: δ ~120–125 ppm for ¹³C; dimethyl groups at C3/C5: δ ~2.1–2.3 ppm for ¹H) .

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., torsion angles between pyrazole and substituents) .

- IR Spectroscopy : Detects N-H stretches (~3200 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How can researchers evaluate the preliminary biological activity of this compound?

- Methodological Answer :

- Cytotoxicity Assays : MTT or LDH assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antioxidant Activity : Measure Total Antioxidant Capacity (TAC) using ferric-reducing antioxidant power (FRAP) assays .

- Enzyme Inhibition : Screen against COX-2 or kinases via fluorescence polarization, using Celecoxib as a reference .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the trifluoromethyl group at C4 be addressed?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., pyrazole N1-protection with SEM groups) to guide trifluoromethylation via Pd-catalyzed cross-coupling .

- Radical Pathways : Employ Umemoto’s reagent (CF₃⁺ source) under UV light to target electron-deficient positions .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences (e.g., Fukui indices for C4 reactivity) .

Q. What spectroscopic and computational tools elucidate the electronic effects of the trifluoromethyl group?

- Methodological Answer :

- ¹⁹F NMR : Quantifies electron-withdrawing effects (δ ~-60 ppm for CF₃) and steric interactions .

- Hammett Analysis : Correlate substituent σₚ values with reaction rates (CF₃: σₚ = 0.54) to predict reactivity .

- TD-DFT : Simulate UV-Vis spectra to study charge-transfer transitions influenced by CF₃ .

Q. How can metabolic stability and degradation pathways of this compound be studied?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at methyl groups) .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic byproducts in hepatocyte models .

- QSAR Modeling : Predict CYP450 interactions using molecular descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.